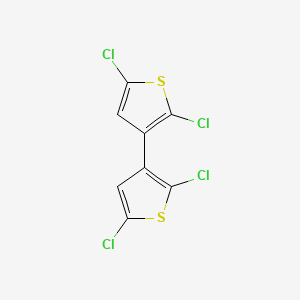

3,3'-Bithiophene, 2,2',5,5'-tetrachloro-

Description

3,3'-Bithiophene, 2,2',5,5'-tetrachloro- is a halogenated derivative of 2,2'-bithiophene, featuring chlorine substituents at the 2, 2', 5, and 5' positions. This compound is of interest in materials science due to the electron-withdrawing nature of chlorine atoms, which modulate the electronic properties of conjugated systems. Its synthesis typically involves direct chlorination of 2,2'-bithiophene or coupling of pre-chlorinated thiophene monomers. Applications include use as a precursor for conductive polymers, organic semiconductors, and liquid crystalline materials .

Properties

CAS No. |

57308-99-3 |

|---|---|

Molecular Formula |

C8H2Cl4S2 |

Molecular Weight |

304.0 g/mol |

IUPAC Name |

2,5-dichloro-3-(2,5-dichlorothiophen-3-yl)thiophene |

InChI |

InChI=1S/C8H2Cl4S2/c9-5-1-3(7(11)13-5)4-2-6(10)14-8(4)12/h1-2H |

InChI Key |

OFZKNVGMXFNOBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1C2=C(SC(=C2)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- typically involves the chlorination of 3,3’-Bithiophene. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of 3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Less chlorinated bithiophene derivatives.

Substitution: Various substituted bithiophenes depending on the nucleophile used.

Scientific Research Applications

3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of organic electronic materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- involves its interaction with various molecular targets and pathways. The compound’s chlorinated structure allows it to participate in electron transfer processes, making it a potential candidate for use in electronic devices. In biological systems, its mechanism may involve the inhibition of specific enzymes or interaction with cellular membranes, leading to its observed biological activities.

Comparison with Similar Compounds

Chlorinated Biphenyls: PCB-52 (2,2',5,5'-Tetrachlorobiphenyl)

Structural Similarity : PCB-52 (1,1'-biphenyl-2,2',5,5'-tetrachloro-) shares the same substitution pattern (2,2',5,5') but differs in the core structure (biphenyl vs. bithiophene).

Key Differences :

- Electronic Effects : The biphenyl backbone in PCB-52 allows for planar conjugation, while the bithiophene core introduces sulfur atoms that enhance π-conjugation. Chlorine in both compounds acts as an electron-withdrawing group, but in PCB-52, this results in dioxin-like toxicity via aryl hydrocarbon receptor (AhR) binding .

- Biological Activity : PCB-52 exhibits antagonism of AhR with species-specific potency (e.g., 41.3% inhibition in rat cell lines), unlike the bithiophene derivative, which is primarily studied for material properties .

Table 1: Comparison with PCB-52

Brominated Bithiophenes: 3,3',5,5'-Tetrabromo-2,2'-bithiophene

Structural Similarity : Bromine substitution at the 3,3',5,5' positions provides steric and electronic contrasts.

Key Differences :

- Reactivity : Bromine’s larger atomic radius hinders planarity compared to chlorine, reducing conjugation efficiency. However, brominated derivatives are more reactive in cross-coupling reactions (e.g., Suzuki or Stille couplings) for polymer synthesis .

- Synthesis : Bromination of 2,2'-bithiophene with N-bromosuccinimide (NBS) is common, whereas chlorination may require harsher conditions (e.g., Cl₂ in CHCl₃/AcOH) .

Table 2: Comparison with 3,3',5,5'-Tetrabromo-2,2'-bithiophene

Fluorinated Bithiophenes: 3,3'-Difluoro-5,5'-bis(trimethylstannyl)-2,2'-bithiophene

Structural Similarity : Fluorine at the 3,3' positions and functional groups at 5,5'.

Key Differences :

- Electronic Effects : Fluorine’s strong electron-withdrawing nature lowers the HOMO-LUMO gap more effectively than chlorine, enhancing charge transport in organic field-effect transistors (OFETs) .

- Synthetic Utility : The trimethylstannyl groups facilitate polymerization via Stille coupling, whereas chlorinated derivatives require alternative activation .

Table 3: Comparison with Fluorinated Derivatives

Methyl-Substituted Bithiophenes: 3,3'-Dimethyl-2,2'-bithiophene

Structural Similarity : Methyl groups at 3,3' positions vs. chlorine at 2,2',5,5'.

Key Differences :

- Conformational Effects : Methyl groups induce steric repulsion, forcing a gauche-gauche conformation, whereas chlorine’s smaller size allows anti-gauche conformations, improving conjugation .

- Electronic Effects : Methyl is electron-donating, raising HOMO levels, while chlorine lowers them, making the tetrachloro derivative more electron-deficient .

Research Findings and Implications

- Biological vs. Material Focus : Chlorinated biphenyls (e.g., PCB-52) are studied for toxicity, whereas chlorinated bithiophenes are tailored for optoelectronic applications .

- Substituent Position Matters : 2,2',5,5' substitution on bithiophene optimizes planarity and electron deficiency, whereas 3,3' substitution (as in methyl or fluorine derivatives) prioritizes steric or electronic tuning .

- Synthetic Flexibility : Bromine and iodine derivatives offer superior cross-coupling reactivity, while fluorine and chlorine provide fine electronic control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.